molecular formula C22H26N2O2 B11031753 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11031753
M. Wt: 350.5 g/mol
InChI Key: PHICKUIRGFKRID-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a tert-butyl-substituted benzamide core linked to a 6-methoxyindole ethylamine moiety. Its molecular formula is C₂₁H₂₄N₂O₂, with a molecular weight of 336.43 g/mol (CAS No. 497061-15-1) . The compound is typically synthesized via amide coupling reactions, as evidenced by protocols involving activated carboxylic acids (e.g., HBTU/DIPEA-mediated coupling) .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)17-7-5-15(6-8-17)21(25)23-12-11-16-14-24-20-13-18(26-4)9-10-19(16)20/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25)

InChI Key

PHICKUIRGFKRID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide and analogous benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Biological Activity
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide tert-butyl (benzamide), 6-methoxyindole (ethylamine) 336.43 Not reported Not specified Potential antiparasitic/neurological modulation
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide, 3,4-dimethoxyphenyl (ethylamine) 315.36 90 80% Not explicitly reported
2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Salicylamide, 3,4-dimethoxyphenyl (ethylamine) 331.36 96 34% Not explicitly reported
N-[2-(1H-indol-3-yl)ethyl]benzamide Benzamide, indole (ethylamine) 294.35 Not reported Not specified Blocks Plasmodium falciparum synchronization
4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) tert-butyl (benzamide), 4-chloro-3-methoxyphenyl 347.83 Not reported 44% Not explicitly reported
SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone tert-butyl (benzamide), 4-methoxyphenylpyrazole 377.45 Not reported Not specified Anticancer/kinase inhibition (implied)

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity: The 6-methoxyindole group in the target compound distinguishes it from Rip-B and Rip-D, which feature 3,4-dimethoxyphenyl or salicylamide moieties. This substitution may enhance selectivity for indole-binding targets (e.g., serotonin receptors or melatonin pathways) .

Synthetic Efficiency: The target compound’s synthesis (amide coupling) aligns with methods for SI112 but contrasts with 3gg, which employs nickel-catalyzed reductive aminocarbonylation (44% yield) . Lower yields in 3gg highlight challenges in coupling halogenated aromatics.

Biological Activity :

  • N-[2-(1H-indol-3-yl)ethyl]benzamide demonstrates antiparasitic activity by disrupting Plasmodium falciparum synchronization , suggesting the indole-ethylamine scaffold is critical. The target compound’s 6-methoxy group may further optimize this activity.
  • SI112 , with a pyrazole linker, shows kinase inhibition , indicating that the tert-butyl benzamide motif is versatile across therapeutic targets.

Research Findings and Structure-Activity Relationships (SAR)

  • Lipophilicity and Bioavailability : The tert-butyl group increases logP values, correlating with enhanced cellular uptake. This is absent in Rip-B/Rip-D, which may explain their lack of reported in vivo efficacy .
  • Methoxy Positioning : The 6-methoxy group on the indole ring (vs. 5-methoxy in other analogs) may reduce metabolic oxidation, improving pharmacokinetic stability .

Biological Activity

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
  • Molecular Formula : C20H26N2O2
  • Molecular Weight : 326.43 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : Studies have shown that compounds with similar indole structures often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the indole moiety in this compound suggests potential efficacy against various cancer types .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, particularly in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in chronic inflammation .
  • Antioxidant Properties : Compounds containing methoxy groups are often associated with antioxidant activity, which helps in reducing oxidative stress and protecting cellular components from damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide:

Activity Type Effect Observed Concentration Tested Reference
AnticancerInduction of apoptosis in cancer cellsVaries by cell line
Anti-inflammatoryInhibition of IL-6 and TNF-α10 µg/mL
AntioxidantReduction of oxidative stressNot specified

Case Study 1: Anticancer Efficacy

A study investigated the effects of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide on various cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory diseases, the compound was tested for its ability to inhibit cytokine production. Results showed that at a concentration of 10 µg/mL, it effectively reduced TNF-α levels by approximately 72%, demonstrating its potential as an anti-inflammatory agent.

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